2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile
Overview
Description
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3 . The benzonitrile moiety can be attached through a nucleophilic substitution reaction involving a suitable halogenated benzonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.
Major Products
Scientific Research Applications
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules . The formyl and nitrile groups can further modulate its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[(3-formylindol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-9-13-5-1-2-6-14(13)10-19-11-15(12-20)16-7-3-4-8-17(16)19/h1-8,11-12H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKHVRSYCMZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359319 | |
Record name | 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340319-15-5 | |
Record name | 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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